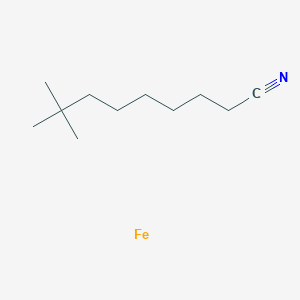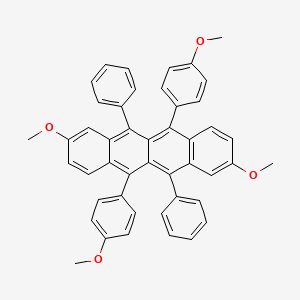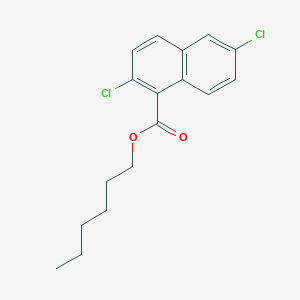![molecular formula C11H20O4 B14296080 {2,5-Bis[(propan-2-yl)oxy]-2,5-dihydrofuran-2-yl}methanol CAS No. 114215-97-3](/img/structure/B14296080.png)
{2,5-Bis[(propan-2-yl)oxy]-2,5-dihydrofuran-2-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2,5-Bis[(propan-2-yl)oxy]-2,5-dihydrofuran-2-yl}methanol is an organic compound with a complex structure that includes a furan ring substituted with isopropyl groups and a methanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2,5-Bis[(propan-2-yl)oxy]-2,5-dihydrofuran-2-yl}methanol typically involves the reaction of 2,5-dihydrofuran with isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of methanol. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
{2,5-Bis[(propan-2-yl)oxy]-2,5-dihydrofuran-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted furans, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {2,5-Bis[(propan-2-yl)oxy]-2,5-dihydrofuran-2-yl}methanol is used as a building block for the synthesis of more complex molecules
Biology
The compound has been studied for its potential biological activity. It can be used as a precursor for the synthesis of bioactive molecules that may have applications in drug discovery and development.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic effects. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer properties.
Industry
Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins. Its unique chemical properties make it valuable in the development of new materials with specific characteristics.
Mecanismo De Acción
The mechanism by which {2,5-Bis[(propan-2-yl)oxy]-2,5-dihydrofuran-2-yl}methanol exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological responses. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Dimethyl-2,5-bis({[(propan-2-yloxy)carbonyl]peroxy})hexane
- Pralidoxime
Uniqueness
Compared to similar compounds, {2,5-Bis[(propan-2-yl)oxy]-2,5-dihydrofuran-2-yl}methanol stands out due to its unique combination of a furan ring and isopropyl groups. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that other compounds may not be able to fulfill.
Propiedades
Número CAS |
114215-97-3 |
|---|---|
Fórmula molecular |
C11H20O4 |
Peso molecular |
216.27 g/mol |
Nombre IUPAC |
[2,5-di(propan-2-yloxy)-2H-furan-5-yl]methanol |
InChI |
InChI=1S/C11H20O4/c1-8(2)13-10-5-6-11(7-12,15-10)14-9(3)4/h5-6,8-10,12H,7H2,1-4H3 |
Clave InChI |
BPYOKIYBOOLATM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1C=CC(O1)(CO)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[10-(Dicyanomethylidene)anthracen-9(10H)-ylidene]cyanamide](/img/structure/B14295997.png)
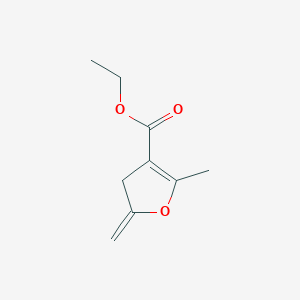
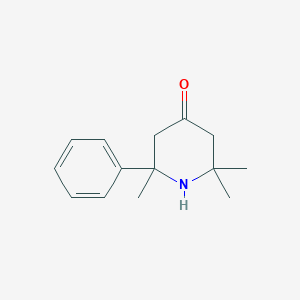
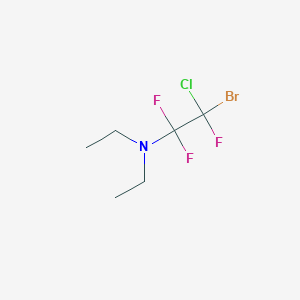
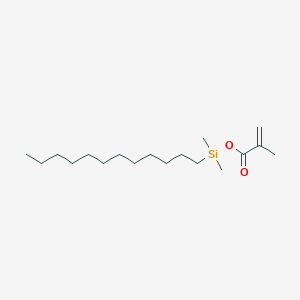
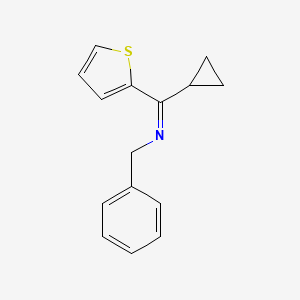
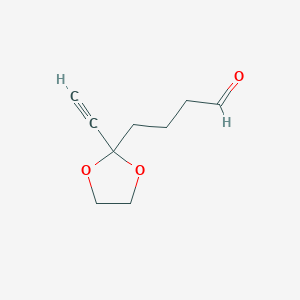
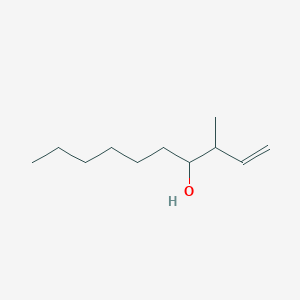
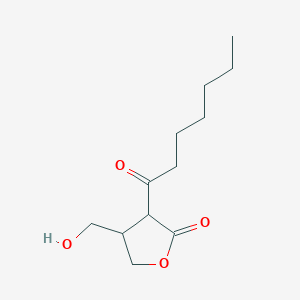
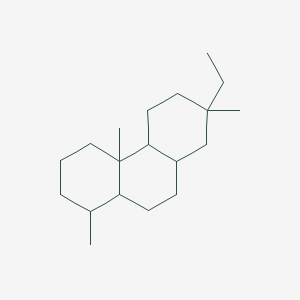
![2,3,3,3-Tetrafluoro-2-{1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propoxy}propanenitrile](/img/structure/B14296046.png)
